2-シアノ-N-チアゾール-2-イル-アセトアミド

概要

説明

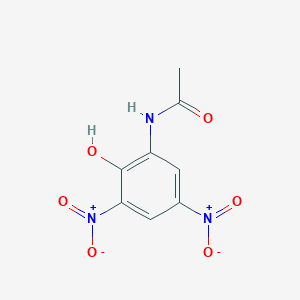

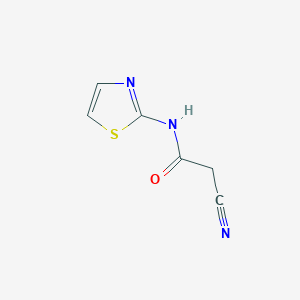

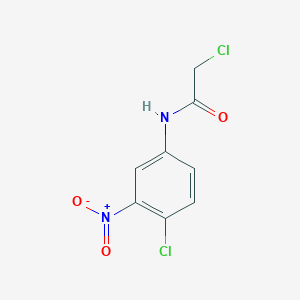

“2-Cyano-N-thiazol-2-yl-acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . The IUPAC name is 2-cyano-N-(1,3-thiazol-2-yl)acetamide .

Synthesis Analysis

The synthesis of cyanoacetamides like “2-Cyano-N-thiazol-2-yl-acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-Cyano-N-thiazol-2-yl-acetamide” is represented by the InChI code: 1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The molecular weight of “2-Cyano-N-thiazol-2-yl-acetamide” is 168.2 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

薬理活性

最近の研究では、2-シアノ-N-チアゾール-2-イル-アセトアミドの様々な誘導体の合成とその潜在的な薬理活性について検討されています。 例えば、チオフェン、チアゾール、ピラゾール、ピリジン、ピリミジン、クマリン環を含む誘導体が合成され、抗腫瘍活性について評価されています .

抗炎症作用

この化合物のいくつかの誘導体は、その抗炎症作用について調査されています。 特に、炎症プロセスに関与する酵素であるシクロオキシゲナーゼ-1(COX-1)に対する阻害活性が測定され、インドメタシンやジクロフェナクなどの既知のCOX阻害剤と比較されています .

ヘテロ環誘導体の合成

この化合物は、様々なヘテロ環誘導体を合成するための前駆体として役立ちます。これらの誘導体は、抗腫瘍活性など、様々な生物活性について試験されています。 このプロセスは、2-シアノ-N-チアゾール-2-イル-アセトアミドを他の化合物と反応させて、潜在的な治療用途を持つ新しい構造を形成することを含みます .

抗癌活性

2-シアノ-N-チアゾール-2-イル-アセトアミドのチアゾール誘導体の抗癌活性に関する研究が現在進行中です。 これらの化合物は、様々な癌細胞株に対して試験され、癌細胞の増殖を阻害する有効性が評価されています .

将来の方向性

作用機序

Target of Action

Similar compounds have been known to interact with various cellular targets, such as dna and topoisomerase ii .

Mode of Action

It’s known that similar compounds can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and transcription processes .

Result of Action

Similar compounds have been shown to cause dna double-strand breaks, leading to cell death .

Action Environment

It’s known that factors such as temperature, ph, and presence of other molecules can influence the action of similar compounds .

特性

IUPAC Name |

2-cyano-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPNFPWMLPHDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351192 | |

| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90158-62-6 | |

| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-cyano-N-(thiazol-2-yl)acetamide a useful starting material in organic synthesis?

A1: 2-cyano-N-(thiazol-2-yl)acetamide possesses several structural features that make it a valuable building block for synthesizing diverse heterocyclic compounds. [, , ] The molecule contains a nucleophilic amino group, an electrophilic nitrile group, and an active methylene group, all of which can participate in various chemical reactions. This versatility allows chemists to construct complex molecules by creating new carbon-carbon and carbon-heteroatom bonds. []

Q2: What types of heterocyclic compounds have been synthesized using 2-cyano-N-(thiazol-2-yl)acetamide?

A2: Research has demonstrated the successful synthesis of a wide range of heterocyclic compounds using 2-cyano-N-(thiazol-2-yl)acetamide as a starting material. Some notable examples include:

- Aminopyrazoles: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with hydrazine derivatives. []

- Pyrazolo[3,4-d]-1,2,3-triazines: These compounds are formed through a multi-step synthesis involving the reaction of 2-cyano-N-(thiazol-2-yl)acetamide with hydrazines followed by cyclization. []

- 1,3,4-Thiadiazoles: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with thiourea derivatives yields these compounds. []

- Thiophenes: 2-cyano-N-(thiazol-2-yl)acetamide can react with cyclopentanone and elemental sulfur to form cyclopenta[b]thiophene derivatives. []

- Pyridines: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with various activated methylene compounds, like malononitrile, followed by cyclization. [, ]

- Pyridazines: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with ethyl 2-arylhydrazono-3-butyrates yields pyridazine derivatives. []

Q3: Have any of the synthesized compounds shown promising biological activities?

A3: While the research primarily focuses on developing synthetic methodologies, some synthesized compounds exhibit interesting biological properties. For example, certain pyrimidine acetonitrile derivatives synthesized from 2-cyano-N-(thiazol-2-yl)acetamide have demonstrated promising antitumor activity in vitro against different cancer cell lines. [] These findings encourage further investigation into the potential medicinal applications of these newly synthesized heterocyclic compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)